(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate
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Overview
Description
The compound (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is a complex organic molecule that features a benzofuran core substituted with a benzenesulfonate group and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate typically involves several key steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonate Group: This step involves the sulfonation of the benzofuran core using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine.
Formation of the Benzylidene Moiety: The final step involves the condensation of 2-chloro-6-fluorobenzaldehyde with the benzofuran derivative under basic conditions to form the benzylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the benzylidene moiety can yield the corresponding benzyl derivatives.
Substitution: The chloro and fluoro substituents on the benzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Can be used in the design of fluorescent probes for biological imaging.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets. The benzylidene moiety can interact with enzymes or receptors, leading to modulation of their activity. The benzenesulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzaldehyde
- 2-Chloro-6-fluorobenzamide
Uniqueness
The unique combination of the benzofuran core, benzenesulfonate group, and benzylidene moiety in (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate provides it with distinct chemical and physical properties that are not found in the similar compounds listed above. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H12ClFO5S |
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Molecular Weight |
430.8 g/mol |
IUPAC Name |
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C21H12ClFO5S/c22-17-7-4-8-18(23)16(17)12-20-21(24)15-10-9-13(11-19(15)27-20)28-29(25,26)14-5-2-1-3-6-14/h1-12H/b20-12- |
InChI Key |
ORVGFXDUNFFMCT-NDENLUEZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)F)O3 |
Origin of Product |
United States |
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